molecular formula C20H24BrClN2O9 B2562351 N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester CAS No. 1037565-81-3

N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester

Cat. No. B2562351
CAS RN: 1037565-81-3
M. Wt: 551.77
InChI Key: VATTYSQGTFSYRU-PSTHAIFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester, also known as 5-Bromo-4-chloro-3-indolyl N-acetylneuraminic acid methyl ester (BCI-Neu5Ac), is a synthetic sialic acid analog. It is commonly used in scientific research as a tool to study the biological and physiological effects of sialic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-Acetyl neuraminic acid, a component of N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester, is used in the stereoselective synthesis of disaccharides, demonstrating the utility of the allyl protecting function in such syntheses (Kunz & Waldmann, 1985).
  • The compound has been involved in the production of immunogenic neoglycoproteins and water-soluble pseudopolysaccharides, useful for techniques like ELISA (Roy, Laferrière, Gamian, & Jennings, 1987).

Biochemical Applications

  • It has been used in the synthesis of various N-acetyl-d-neuraminic acid derivatives, demonstrating the compound's versatility in chemical transformations (Ogura, Furuhata, Itoh, & Shitori, 1986).
  • The allyl-ester moiety of N-acetylneuraminic acid is applied as a protecting principle in the construction of neuraminic-acid glycosides, illustrating its importance in the synthesis of complex carbohydrates (Kunz, Waldmann, & Klinkhammer, 1988).

Analytical and Histological Applications

  • N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester is used in methylation analysis of neuraminic acids by gas chromatography-mass spectrometry, showcasing its role in analytical chemistry (Rauvala & Kärkkäinen, 1977).
  • It has been employed for the histochemical localization of neuraminidase in the central nervous system, demonstrating its utility in biological and medical research (Heppelmann, Eschenfelder, Brossner, & Rahmann, 1983).

properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrClN2O9/c1-8(26)24-16-11(27)5-20(19(30)31-2,33-18(16)17(29)12(28)7-25)32-13-6-23-10-4-3-9(21)15(22)14(10)13/h3-4,6,11-12,16-18,23,25,27-29H,5,7H2,1-2H3,(H,24,26)/t11-,12+,16+,17+,18+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATTYSQGTFSYRU-PSTHAIFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-2-O-(5-bromo-4-chloro3-indolyl)-alpha-D-neuraminic Acid Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.